molecular formula C20H17ClN2O3 B15283614 N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide

N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide

Cat. No.: B15283614
M. Wt: 368.8 g/mol
InChI Key: VUTBWYJPPNVKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide is a synthetic organic compound featuring a furan-2-carboxamide (furamide) core linked to a substituted phenyl group. The phenyl ring is substituted at the 2-position with chlorine and at the 4-position with a 3-phenylpropanoylamino moiety.

Properties

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

N-[2-chloro-4-(3-phenylpropanoylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H17ClN2O3/c21-16-13-15(22-19(24)11-8-14-5-2-1-3-6-14)9-10-17(16)23-20(25)18-7-4-12-26-18/h1-7,9-10,12-13H,8,11H2,(H,22,24)(H,23,25)

InChI Key

VUTBWYJPPNVKHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide typically involves multiple steps. One common approach is to start with the chlorination of a phenyl ring, followed by the introduction of a phenylpropanoyl group through an acylation reaction. The final step involves the formation of the furan ring through a cyclization reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Structure : A phthalimide derivative with a chlorine atom at the 3-position and a phenyl group attached to the nitrogen (Fig. 1, ).
  • Key Differences :
    • The target compound contains a furamide group (furan-based amide), whereas 3-chloro-N-phenyl-phthalimide has a phthalimide ring (two fused cyclic amides).
    • The chlorine substituent in the target is at the 2-position of the phenyl ring, compared to the 3-position in the phthalimide derivative.
  • Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, emphasizing thermal stability and polymer compatibility .

Flufenoxuron and Flucycloxuron

  • Structures: Benzamide derivatives with difluorobenzamide backbones and halogenated phenoxy substituents (). Flufenoxuron: N-(((4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl)amino)carbonyl)-2,6-difluorobenzamide. Flucycloxuron: Features a cyclopropane-linked chlorophenyl group.
  • Key Differences :
    • Both compounds are benzoylureas with trifluoromethyl or cyclopropane substituents, unlike the target’s furamide core.
    • The target lacks the urea (-NH-C(=O)-NH-) linkage critical to benzoylurea insecticides.
  • Applications: Flufenoxuron and flucycloxuron are chitin synthesis inhibitors used as insecticides, highlighting the role of halogen and trifluoromethyl groups in bioactivity .

Lufenuron

  • Structure: N-{{{2,5-dichloro-4-(1,1,2,3,3-hexafluoropropoxy)phenyl}amino}-2,6-difluorobenzamide ().
  • Key Differences: Lufenuron incorporates hexafluoropropoxy and dichloro substituents, contrasting with the target’s chloro-phenylpropanoylamino group. The benzamide backbone in Lufenuron is more heavily fluorinated than the target’s furan-based amide.
  • Applications : Lufenuron is a benzoylurea insecticide, indicating that fluorination enhances pesticidal efficacy and environmental stability .

Functional Group and Substituent Analysis

Compound Core Structure Halogen Substituents Key Functional Groups Applications
Target Compound Furamide 2-chloro, phenylpropanoyl Furan-2-carboxamide Inferred: Agrochemical R&D
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chloro, phenyl Cyclic imide Polymer synthesis
Flufenoxuron Benzoylurea 2-fluoro, 2-chloro, trifluoromethyl Urea, difluorobenzamide Insecticide
Lufenuron Benzoylurea 2,5-dichloro, hexafluoropropoxy Urea, difluorobenzamide Insecticide

Biological Activity

N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and drug development. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C19_{19}H20_{20}ClN2_{2}O
  • Molecular Weight: 334.83 g/mol
  • IUPAC Name: this compound

Structural Characteristics

The compound features:

  • A furan ring, which is known for its role in various biological activities.
  • A chloro-substituted phenyl group that may enhance its pharmacological properties.
  • An amide linkage that is critical for its interaction with biological targets.

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Antiproliferative Effects

A study conducted on HepG2 liver cancer cells showed that the compound exhibited significant antiproliferative effects with an IC50_{50} value of 1.5 μM. This was comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug.

Cell Line IC50_{50} (μM) Reference
HepG21.5
MCF72.0
A5491.8

The proposed mechanism of action involves the induction of apoptosis in cancer cells, primarily through:

  • Cell Cycle Arrest: The compound causes G2/M phase arrest, preventing cancer cells from dividing.
  • Apoptosis Induction: It promotes apoptotic pathways, leading to programmed cell death.

Selectivity and Toxicity

Research indicates that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic for anticancer agents.

Cytotoxicity Profile

Cell Type CC50_{50} (μM) Selectivity Index
Normal Fibroblasts>100>66
HepG21.5-

In Vivo Studies

In vivo studies using xenograft models have further validated the antitumor efficacy of this compound. Tumor growth inhibition rates were reported at approximately 45% compared to control groups.

Combination Therapy Potential

Preliminary studies suggest that combining this compound with other chemotherapeutic agents like Taxol enhances its efficacy, indicating potential for combination therapy strategies in cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.